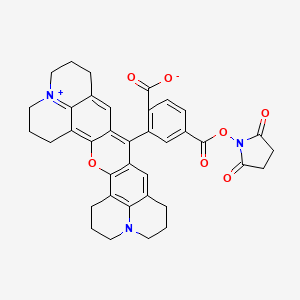

6-Carboxy-X-rhodamine, succinimidyl ester

説明

Significance of Rhodamine Dyes in Fluorescent Labeling Technologies

Rhodamine dyes are a class of xanthene derivatives that are widely utilized as fluorescent labels in biotechnology. aatbio.com Their popularity stems from a combination of advantageous characteristics. Rhodamines exhibit strong absorption of light and efficient emission of fluorescence, making them bright and easily detectable even at low concentrations. aatbio.com Compared to other classes of fluorescent dyes, such as fluoresceins, rhodamines are generally more resistant to photobleaching, the process by which a fluorophore permanently loses its ability to fluoresce upon repeated exposure to light. acs.orgnih.gov Furthermore, the fluorescence of many rhodamine derivatives is less sensitive to changes in pH over a physiological range, which is a crucial attribute for experiments conducted in living cells or biological fluids. acs.orgnih.gov

The structural backbone of rhodamine can be chemically modified to produce a range of derivatives with distinct spectral properties, spanning from the green to the red regions of the visible spectrum. This spectral diversity allows for the simultaneous use of multiple rhodamine-based probes in a single experiment, a technique known as multiplexing. The development of various rhodamine derivatives has been instrumental in advancing a multitude of biomedical research areas, including immunofluorescence, histology, and cellular imaging. nih.gov

Table 1: General Properties of Rhodamine Dyes

| Property | Description | Significance in Fluorescent Labeling |

|---|---|---|

| High Molar Absorptivity | Efficient absorption of excitation light. | Leads to brighter fluorescent signals. |

| High Fluorescence Quantum Yield | Efficient conversion of absorbed light into emitted fluorescence. | Contributes to the overall brightness of the dye. |

| Photostability | Resistance to degradation upon exposure to light. | Allows for longer observation times in imaging experiments. |

| pH Insensitivity | Stable fluorescence over a range of pH values. | Provides reliable and consistent signals in varying biological environments. |

| Spectral Diversity | Availability of derivatives with different excitation and emission wavelengths. | Enables multicolor imaging and multiplexed assays. |

Evolution and Rationale for Suited Reactive Fluorophores in Bioconjugation

The ability to attach fluorescent dyes to specific biomolecules is fundamental to many modern biological and biomedical research techniques. This process, known as bioconjugation, requires the use of fluorophores that have been chemically modified to include a reactive functional group. This reactive group is designed to form a stable, covalent bond with a specific functional group present on the target biomolecule.

Early methods of bioconjugation often involved harsh chemical conditions that could potentially damage the structure and function of the biomolecule of interest. nih.gov This led to the development of more specific and gentle labeling chemistries. One of the most significant advancements in this area was the introduction of N-hydroxysuccinimide (NHS) esters as amine-reactive functional groups. glenresearch.comamerigoscientific.com

NHS esters are particularly well-suited for bioconjugation for several reasons:

Specificity: They exhibit high reactivity towards primary aliphatic amines, which are readily available on proteins (at the N-terminus and on the side chain of lysine (B10760008) residues) and can be incorporated into nucleic acids. glenresearch.comlumiprobe.com

Stability: NHS esters are relatively stable in organic solvents like DMSO and DMF, allowing for convenient storage and handling. lumiprobe.comthermofisher.com While they do hydrolyze in aqueous solutions, the reaction with primary amines is generally more favorable at a slightly alkaline pH (typically 7.2-8.5). lumiprobe.comthermofisher.com

Stable Linkage: The reaction between an NHS ester and a primary amine results in the formation of a highly stable amide bond, ensuring that the fluorescent label remains attached to the target biomolecule throughout the course of an experiment. glenresearch.comthermofisher.com

The development of NHS ester-functionalized fluorophores, such as 6-ROX, SE, has greatly simplified the process of labeling biomolecules, making it a routine and accessible technique for researchers across various disciplines. amerigoscientific.comthermofisher.com

Overview of Key Research Applications and Foundational Contributions

The unique properties of 6-Carboxy-X-rhodamine N-succinimidyl ester have led to its widespread adoption in a variety of key research applications. One of its most prominent uses is in automated DNA sequencing . In this context, 6-ROX is often used as one of the fluorescent dyes in a set of four, each with a distinct emission spectrum, that are used to label the four different DNA bases (A, C, G, and T). medchemexpress.comaatbio.com This allows for the simultaneous detection of all four bases as they are separated by capillary electrophoresis, a foundational technology in genomics.

Another significant application of 6-ROX is as a passive reference dye in real-time quantitative polymerase chain reaction (qPCR) . takarabio.comthermofisher.com In this technique, the fluorescence of 6-ROX is used to normalize the fluorescent signal of the reporter dye, correcting for variations in signal that are not related to the PCR amplification, such as pipetting inaccuracies or fluctuations in the optical path of the instrument. thermofisher.com This normalization leads to more precise and reliable quantification of nucleic acids. thermofisher.com

Furthermore, 6-ROX is utilized for the fluorescent labeling of proteins and antibodies for use in techniques such as fluorescence microscopy , flow cytometry , and immunoassays . By conjugating 6-ROX to an antibody, for instance, researchers can visualize the localization of a specific protein within a cell or tissue. The photostability of 6-ROX is particularly advantageous in these imaging applications, as it allows for the acquisition of high-quality images with minimal signal degradation over time.

Table 2: Key Research Applications of 6-Carboxy-X-rhodamine N-succinimidyl ester

| Application | Role of 6-ROX | Foundational Contribution |

|---|---|---|

| Automated DNA Sequencing | Fluorescent label for dideoxynucleotides. | Enabled high-throughput sequencing of genomes. |

| Real-Time qPCR | Passive reference dye for signal normalization. | Improved the accuracy and precision of nucleic acid quantification. |

| Fluorescence Microscopy | Fluorescent tag for labeling proteins and other biomolecules. | Facilitated the visualization of cellular structures and processes. |

| Flow Cytometry | Fluorescent label for antibodies to identify and quantify cell populations. | Advanced the high-throughput analysis of single cells. |

Structure

3D Structure

特性

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H33N3O7/c41-29-11-12-30(42)40(29)47-37(45)22-9-10-23(36(43)44)26(19-22)31-27-17-20-5-1-13-38-15-3-7-24(32(20)38)34(27)46-35-25-8-4-16-39-14-2-6-21(33(25)39)18-28(31)35/h9-10,17-19H,1-8,11-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWADUASJUMATIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)ON9C(=O)CCC9=O)C(=O)[O-])CCC7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H33N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701099130 | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216699-36-4 | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216699-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701099130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Carboxy-X-rhodamine N-succinimidyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 6 Carboxy X Rhodamine N Succinimidyl Ester

Strategies for the Synthesis of the 6-Carboxy-X-rhodamine Core

The foundational element of 6-Carboxy-X-rhodamine is its rigidized xanthene core. The synthesis of this complex heterocyclic system has evolved from classical condensation reactions to more refined, regioselective methodologies.

Classical and Contemporary Synthetic Routes to Xanthene Derivatives

The traditional and most direct method for constructing the xanthene core of rhodamine dyes involves the acid-catalyzed condensation of a substituted m-aminophenol derivative with a phthalic anhydride (B1165640) derivative. researchgate.neted.ac.uk In the case of X-rhodamines, the starting aminophenol is 8-hydroxyjulolidine (B559601), which provides the characteristic rigidized structure that enhances the dye's photophysical properties. nih.gov

The classical approach typically involves the fusion of two equivalents of 8-hydroxyjulolidine with one equivalent of 4-carboxyphthalic anhydride at high temperatures, often in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid such as zinc chloride. nih.govacs.org However, this method is often plagued by low yields and the formation of a mixture of 5- and 6-carboxy isomers, which are challenging to separate. researchgate.neted.ac.uk

Contemporary advancements have focused on improving the efficiency and selectivity of this condensation. One significant improvement involves the use of high-boiling, weakly acidic solvents like propionic acid with a catalytic amount of a strong acid. nih.govacs.org This approach has been shown to dramatically increase the yield of the desired carboxy-X-rhodamine isomers. nih.govacs.org Microwave-assisted synthesis has also emerged as a rapid and eco-friendly alternative, significantly reducing reaction times and the need for large quantities of harsh acids. researchgate.netijcce.ac.ir

More recent and sophisticated strategies aim to circumvent the issues associated with phthalic anhydrides altogether. One such method utilizes phthalaldehydic acids as a replacement for the anhydride. researchgate.netresearchgate.net This approach offers a key advantage in controlling regioselectivity, as will be discussed in the following section.

Regioselective Functionalization for 6-Carboxy Position

A significant challenge in the synthesis of 6-Carboxy-X-rhodamine is the inherent lack of regioselectivity in the condensation reaction between 8-hydroxyjulolidine and 4-carboxyphthalic anhydride. This reaction typically yields a mixture of the 5- and 6-carboxy isomers, which have very similar physical and chemical properties, making their separation difficult. researchgate.netresearchgate.net

To address this, a notable contemporary strategy involves the use of 2-formylbenzoic acids, also known as phthalaldehydic acids, in place of the traditional 4-carboxyphthalic anhydride. researchgate.netresearchgate.netnih.gov This method provides a single point of reactivity for the aminophenol, leading to the formation of a single, isomerically pure rhodamine dye. researchgate.netresearchgate.net This one-step protocol, which can be performed in a mixture of 2,2,2-trifluoroethanol (B45653) and water, allows for the clean and efficient synthesis of 6-Carboxy-X-rhodamine on a gram scale. researchgate.netnih.gov

Another approach to obtaining the pure 6-isomer involves the separation of isomeric intermediates. For instance, the acylation of 3-dimethylaminophenol (B24353) with 1,2,4-benzenetricarboxylic anhydride produces a mixture of dicarboxybenzophenone intermediates that can be separated by recrystallization. acs.orgresearchgate.net The purified benzophenone (B1666685) corresponding to the 6-isomer can then be reacted with a second equivalent of the aminophenol to yield the isomerically pure 6-carboxytetramethylrhodamine. acs.orgresearchgate.net While this method has been demonstrated for TAMRA, the principle could be extended to the synthesis of 6-Carboxy-X-rhodamine.

N-Succinimidyl Ester Activation and Derivatization Techniques

The carboxylic acid group of 6-Carboxy-X-rhodamine is not inherently reactive towards the primary amines typically found in biomolecules. Therefore, it must be activated to a more reactive form, most commonly an N-succinimidyl (NHS) ester, to facilitate efficient bioconjugation.

In Situ Generation of N-Hydroxysuccinimidyl Ester for Bioconjugation

The N-succinimidyl ester of 6-Carboxy-X-rhodamine is often generated in situ, immediately prior to its use in a bioconjugation reaction. This approach minimizes the potential for hydrolysis of the highly reactive NHS ester, which can occur upon exposure to moisture. The in situ activation involves treating the carboxylic acid with a coupling agent and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. cellmosaic.comthermofisher.com

A common method for this activation is the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of NHS. cellmosaic.comcreative-proteomics.com The carbodiimide (B86325) first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly reacts with NHS to form the more stable and amine-reactive NHS ester. thermofisher.comcreative-proteomics.com The choice of carbodiimide often depends on the solvent system; EDC is water-soluble, while DCC is used in non-aqueous organic solvents. creative-proteomics.com

Alternatively, other activating agents can be employed. For example, N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (B81430) (TSTU) can be used in the presence of a base like triethylamine (B128534) to generate the NHS ester in situ. nih.gov This method is often efficient and proceeds under mild conditions.

Optimization of Reaction Conditions for Esterification Efficiency

The efficiency of the N-succinimidyl esterification reaction is influenced by several factors, including the choice of solvent, pH, temperature, and the stoichiometry of the reagents. Anhydrous organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used to prevent premature hydrolysis of the activating agents and the resulting NHS ester. creative-proteomics.com

The pH of the reaction medium is a critical parameter. The activation of the carboxylic acid with carbodiimides is generally more efficient under slightly acidic conditions (pH 4.5-6.0), which protonates the carbodiimide, making it more reactive. nih.gov However, the subsequent coupling to an amine is favored at a slightly basic pH (7.2-8.5) to ensure that the primary amine is deprotonated and thus nucleophilic. researchgate.net This often necessitates a two-step procedure where the activation is performed at a lower pH, followed by an adjustment of the pH before the addition of the amine-containing molecule. researchgate.net

The molar ratio of the coupling reagents to the carboxylic acid is also crucial. An excess of the carbodiimide and NHS is often used to drive the reaction to completion. creative-proteomics.com However, excessive amounts can lead to side reactions and purification challenges. creative-proteomics.com The reaction temperature is typically kept at room temperature or below to minimize side reactions and maintain the stability of the NHS ester. creative-proteomics.com

Table 1: Key Parameters for Optimizing N-Succinimidyl Esterification

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous DMF or DMSO | Prevents hydrolysis of reagents and product. |

| pH (Activation) | 4.5 - 6.0 | Optimizes carbodiimide reactivity. |

| pH (Coupling) | 7.2 - 8.5 | Ensures the amine is deprotonated and nucleophilic. |

| Temperature | Room temperature or below | Minimizes side reactions and NHS ester degradation. |

| Reagent Stoichiometry | Excess carbodiimide and NHS | Drives the reaction to completion. |

Purification and Isomeric Resolution Techniques

Following the synthesis of the 6-Carboxy-X-rhodamine core and its subsequent activation, rigorous purification is necessary to remove unreacted starting materials, byproducts, and, crucially, the 5-carboxy isomer.

The separation of the 5- and 6-carboxy-X-rhodamine isomers is a significant challenge due to their nearly identical structures and polarities. researchgate.net Flash column chromatography on silica (B1680970) gel is a commonly employed technique for this purpose. nih.govacs.org A gradient elution system, for example, using a mixture of chloroform (B151607) and methanol, can effectively separate the two isomers, although the process can be time-consuming and requires careful optimization. nih.govacs.org

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is another powerful tool for both the analysis and preparative separation of rhodamine isomers. sielc.comresearchgate.net By using a suitable column and mobile phase, such as a gradient of acetonitrile (B52724) and water with an acidic modifier like phosphoric or formic acid, baseline separation of the 5- and 6-isomers can be achieved. sielc.com

In some cases, the separation of the isomers is facilitated by first converting them to their N-succinimidyl esters. The difference in the reactivity and chromatographic behavior of the NHS esters of the 5- and 6-isomers can be exploited for their separation. nih.gov

Table 2: Comparison of Purification Techniques for Carboxy-X-rhodamine Isomers

| Technique | Principle | Advantages | Disadvantages |

| Flash Chromatography | Adsorption chromatography | Scalable to larger quantities. | Can be time-consuming and solvent-intensive. |

| Reversed-Phase HPLC | Partition chromatography | High resolution and purity. | Limited scalability for preparative separations. |

Chromatographic Separation of 5- and 6-Isomers for Enhanced Purity

The synthesis of 5- and 6-carboxy-X-rhodamines typically results in a regioisomeric mixture that requires separation. nih.govthieme-connect.com Due to their similar polarity, direct separation of the isomers can be challenging. researchgate.net Flash chromatography is a commonly employed and effective technique for this purpose. nih.govthieme-connect.com

Researchers have developed optimized conditions for separating gram quantities of the 5- and 6-carboxy-X-rhodamine isomers. nih.gov One established method involves using a silica gel 60 column and eluting the mixture with a methanol/chloroform gradient. nih.govacs.org The progress of the separation can be monitored using a UV detector. nih.gov This process allows for the isolation of each isomer with a purity greater than 99%, as determined by High-Performance Liquid Chromatography (HPLC) analysis. acs.org

An alternative approach involves a stepwise synthesis, which can also facilitate easier separation of the isomers. thieme-connect.com Following the removal of polymeric by-products, the isomers can be separated by chromatography on silica gel using an eluting system such as chloroform/methanol/triethylamine. thieme-connect.com After separation, the purified 6-carboxy-X-rhodamine carboxylic acid is converted into its amine-reactive N-succinimidyl ester. nih.govsemanticscholar.org This is often achieved in situ by reacting the carboxylic acid with an activating agent like N,N,N',N'-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) in the presence of a base. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Technique | Flash Chromatography | nih.govthieme-connect.com |

| Stationary Phase | Silica gel 60 (230–450 mesh) | nih.govacs.org |

| Elution System 1 | Methanol/Chloroform gradients | nih.govacs.org |

| Elution System 2 | Chloroform/Methanol/Triethylamine | thieme-connect.com |

| Detection | UV detector (e.g., 365 nm) | nih.gov |

| Achieved Purity | >99% (by HPLC) | acs.org |

Analytical Methodologies for Isomeric Characterization (e.g., NMR, Mass Spectrometry)

Following chromatographic separation, a complete structural analysis is conducted to confirm the identity and purity of the isolated isomers. nih.govacs.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical tools used for this characterization. nih.govacs.orgsemanticscholar.org

One-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are particularly powerful for differentiating between the 5- and 6-isomers. acs.org The three aromatic protons on the carboxy-phenyl ring of each isomer present characteristic signals in the ¹H NMR spectrum, which serve as a basis for their distinction. nih.govacs.org

For the 6-carboxy-X-rhodamine isomer, the two neighboring aryl protons (at positions H-4 and H-5) appear as two distinct doublets, with a strong correlation observed between them in a ¹H-¹H COSY spectrum. acs.org A sharp singlet, assigned to the proton at H-7, shows a weak correlation to the H-5 proton. acs.org In contrast, for the 5-carboxy-X-rhodamine isomer, the two neighboring aryl protons (at positions H-6 and H-7) also appear as separate doublets with a large vicinal coupling constant, showing a strong correlation in the COSY spectrum. acs.org The proton at position H-4 shows only a weak correlation to the H-6 proton, confirming its location. acs.org

Mass spectrometry is used in conjunction with NMR to confirm the molecular weight and elemental composition of the purified isomers, thereby verifying their identity. nih.govthieme-connect.comacs.org

| Isomer | Aromatic Proton Assignments | Key ¹H-¹H COSY Correlations | Reference |

|---|---|---|---|

| 5-Carboxy-X-rhodamine | Two neighboring doublets (Harom-6 and Harom-7); Separate signal for Harom-4 | Strong correlation between Harom-6 and Harom-7; Weak correlation between Harom-4 and Harom-6 | acs.org |

| 6-Carboxy-X-rhodamine | Two neighboring doublets (Harom-4 and Harom-5); Sharp singlet for Harom-7 | Strong correlation between Harom-4 and Harom-5; Weak correlation between Harom-7 and Harom-5 | acs.org |

Bioconjugation Mechanisms and Strategies Utilizing 6 Carboxy X Rhodamine N Succinimidyl Ester

Amine-Reactive Conjugation Chemistry

6-ROX, SE is an amine-reactive derivative of carboxy-X-rhodamine, making it well-suited for labeling proteins, oligonucleotides, and other biomolecules containing primary amine groups. biotium.comthermofisher.commedchemexpress.com The primary targets for this chemistry are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides. thermofisher.com

The conjugation of 6-ROX, SE to primary amines proceeds via a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the N-succinimidyl ester. This reaction is highly dependent on pH. thermofisher.com For efficient conjugation, the amine group must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH between 7.2 and 9. thermofisher.com

However, the reaction is not exclusively selective for primary amines. At higher pH values, or in situations where a highly reactive NHS ester is in close proximity to other nucleophilic residues, side reactions can occur with the hydroxyl groups of serine, threonine, and tyrosine, as well as the sulfhydryl group of cysteine. stackexchange.comresearchgate.net Despite these potential side reactions, the reaction with primary amines is generally the most rapid and dominant, especially under optimized pH conditions. researchgate.net

A significant competing reaction is the hydrolysis of the N-succinimidyl ester, where water acts as the nucleophile. The rate of hydrolysis increases with pH. thermofisher.com At pH 7.0 and 0°C, the half-life of hydrolysis for a typical NHS-ester is 4 to 5 hours, which decreases to just 10 minutes at pH 8.6 and 4°C. thermofisher.com This hydrolysis competes with the desired aminolysis reaction, and if the concentration of the biomolecule is low, a significant portion of the 6-ROX, SE may be hydrolyzed before it can react with the target amine. nih.gov

| Factor | Effect on Reaction | Optimal Conditions |

|---|---|---|

| pH | Affects the nucleophilicity of the primary amine and the rate of NHS ester hydrolysis. | 7.2 - 9.0 thermofisher.com |

| Temperature | Influences the rate of both the desired reaction and hydrolysis. | Room temperature or 4°C thermofisher.com |

| Biomolecule Concentration | Higher concentrations favor the desired conjugation over hydrolysis. | As high as practically possible |

| Buffer Composition | Amine-containing buffers (e.g., Tris) will compete with the target biomolecule. | Phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers thermofisher.com |

The reaction between the primary amine of a biomolecule and 6-ROX, SE results in the formation of a highly stable amide bond. thermofisher.com This covalent linkage is resistant to cleavage under typical biological conditions, ensuring that the fluorescent label remains attached to its target. The other product of this reaction is N-hydroxysuccinimide (NHS). thermofisher.com

The primary by-product of concern is the hydrolyzed form of 6-ROX, which is the free 6-carboxy-X-rhodamine. This unreacted dye can interfere with downstream applications by contributing to background fluorescence. Therefore, it is crucial to remove any unreacted dye and the NHS by-product after the conjugation reaction. This is typically achieved through purification methods such as dialysis, size-exclusion chromatography (e.g., gel filtration), or high-performance liquid chromatography (HPLC). The choice of purification method depends on the nature and size of the labeled biomolecule.

Rational Design of Linker Chemistries for Conjugate Stability and Functionality

The term "linker" or "spacer arm" refers to the chemical moiety that connects the fluorophore to the biomolecule. While 6-ROX, SE itself contains a short linker as part of its structure, the properties of the final conjugate can be further modulated by introducing additional linker chemistries.

The length and composition of the linker can have a significant impact on the properties of the fluorescently labeled biomolecule. A linker can minimize steric hindrance between the bulky rhodamine dye and the biomolecule, which could otherwise perturb the biomolecule's native structure and function. researchgate.net

Furthermore, the immediate environment of a fluorophore can influence its quantum yield and fluorescence lifetime. For some dyes, close proximity to certain amino acid residues can lead to quenching of the fluorescence. A longer linker can distance the fluorophore from these quenching residues, potentially leading to increased fluorescence intensity. acs.org Studies on other fluorescent dyes have shown that increasing linker length can affect the biophysical and cellular properties of the conjugate, including target binding and cellular uptake. nih.gov While specific data for 6-ROX is limited, the general principles of linker design suggest that optimizing linker length and composition is a critical aspect of developing functional fluorescent probes.

The choice between a cleavable and a non-cleavable linker depends on the specific application of the 6-ROX conjugate.

Non-Cleavable Linkers: These linkers, such as the amide bond formed by the reaction of 6-ROX, SE, provide a stable and permanent attachment of the fluorophore to the biomolecule. biochempeg.com This is desirable for applications where the goal is to track the biomolecule over extended periods or through various experimental manipulations without loss of the fluorescent signal.

Cleavable Linkers: In some applications, it is advantageous to be able to release the fluorophore from the biomolecule under specific conditions. Cleavable linkers are designed to be stable under normal conditions but can be broken by a specific stimulus. Common cleavage strategies include:

pH-Sensitive Linkers: These linkers, such as hydrazones, are stable at neutral pH but are hydrolyzed under acidic conditions, for example, within the endosomes or lysosomes of a cell. broadpharm.comnih.gov

Redox-Sensitive Linkers: Disulfide bonds are stable in the extracellular environment but can be cleaved by reducing agents such as glutathione, which is present at high concentrations inside cells. broadpharm.comnih.gov

Enzyme-Sensitive Linkers: These linkers contain a specific peptide sequence that can be recognized and cleaved by a particular protease, such as cathepsins, which are active in lysosomes. broadpharm.com

The incorporation of a cleavable linker allows for the controlled release of the 6-ROX fluorophore, which can be used to design "smart" probes that only become fluorescent upon reaching a specific cellular compartment or in the presence of a particular enzyme.

Site-Specific vs. Random Labeling Approaches in Complex Biological Systems

The conjugation of 6-ROX, SE to a protein with multiple lysine residues will typically result in a heterogeneous mixture of randomly labeled proteins, with varying numbers of fluorophores attached at different positions.

Random Labeling: This approach is straightforward and often sufficient for applications where the precise location of the fluorophore is not critical, such as in flow cytometry or immunofluorescence microscopy where the primary goal is to detect the presence of the target protein. However, random labeling can have its drawbacks. The attachment of a bulky fluorophore at or near an active site or a binding interface can disrupt the protein's function. Furthermore, the heterogeneous nature of the labeled protein population can complicate quantitative studies.

Site-Specific Labeling: To overcome the limitations of random labeling, various strategies have been developed to attach a fluorophore to a specific site on a biomolecule. nih.gov While 6-ROX, SE is primarily used for random labeling of native proteins, it can be used for site-specific labeling in several ways:

Labeling of a Unique Cysteine Residue: If a protein contains a single, accessible cysteine residue, it can be modified with a thiol-reactive derivative of 6-ROX (e.g., a maleimide (B117702) derivative). Alternatively, site-directed mutagenesis can be used to introduce a unique cysteine at a desired location for subsequent labeling.

Enzymatic Labeling: Enzymes such as tRNA guanine (B1146940) transglycosylase (TGT) can be used to incorporate a modified base into an RNA molecule, which can then be conjugated to a fluorophore. nih.gov

Unnatural Amino Acid Incorporation: Genetically encoding an unnatural amino acid with a unique reactive group (e.g., an azide (B81097) or alkyne) at a specific site in a protein allows for highly specific labeling using click chemistry. While this does not directly involve 6-ROX, SE, the fluorophore can be modified with the complementary reactive group for subsequent conjugation.

The choice between random and site-specific labeling is a critical consideration in the design of a bioconjugation experiment. While random labeling is often simpler, site-specific labeling provides a greater degree of control and can yield more homogeneous and functionally reliable fluorescently labeled biomolecules.

| Labeling Approach | Advantages | Disadvantages | Typical Applications |

|---|---|---|---|

| Random Labeling | - Simple and straightforward

| - Heterogeneous product

| - Flow cytometry

|

| Site-Specific Labeling | - Homogeneous product

| - Often requires protein engineering or enzymatic methods

| - FRET studies

|

Controlled Labeling of Proteins via Genetic Encoding or Enzymatic Methods

To overcome the lack of specificity inherent in traditional amine-reactive labeling, advanced methods have been developed to achieve site-specific modification of proteins with fluorophores like 6-Carboxy-X-rhodamine. nih.govresearchgate.net These techniques offer precise control over the location and stoichiometry of dye conjugation, which is critical for studies of protein structure, function, and interaction. nih.govnih.gov

Enzymatic Labeling: One of the most powerful approaches for site-specific protein modification involves the use of enzymes that recognize and modify specific, genetically encoded peptide sequences. nih.govresearchgate.net These enzymatic methods are highly efficient and can be performed under mild, biologically compatible conditions. nih.govrsc.org By engineering a protein of interest to contain a short recognition tag, an enzyme can be used to catalyze the covalent attachment of a probe, such as 6-ROX, to a specific site. nih.govnih.gov This strategy has been successfully employed using a variety of enzyme systems. For example, microbial transglutaminase (MTG) can be used to label proteins containing a specific glutamine-tag sequence with various primary amine substrates, which can include amine-modified fluorophores. nih.gov Similarly, sortase A (SrtA), a bacterial transpeptidase, can modify proteins at a specific C-terminal LPXTG motif, attaching a probe that is derivatized with an oligoglycine nucleophile. nih.govnih.gov

Genetic Code Expansion: Another sophisticated strategy involves the expansion of the genetic code to incorporate unnatural amino acids (UAAs) with bioorthogonal functional groups into proteins at specific sites. nih.gov This is achieved by engineering a unique tRNA/aminoacyl-tRNA synthetase pair that recognizes a nonsense or rare codon and inserts the UAA during protein translation. The UAA contains a reactive handle, such as an azide or an alkyne, which does not react with any native functional groups in the cell. nih.gov A 6-ROX molecule derivatized with a complementary reactive group can then be attached specifically and efficiently to this UAA via click chemistry, yielding a homogeneously labeled protein.

Below is a table summarizing key enzymatic systems used for controlled protein labeling.

| Enzyme System | Recognition Sequence (Tag) | Substrate/Reactive Group for Labeling |

| Microbial Transglutaminase (MTG) | Glutamine-containing tag (e.g., LLQG) | Primary amines (e.g., Lysine-derivatized probes) |

| Sortase A (SrtA) | C-terminal LPXTG motif | Oligoglycine-derivatized probes |

| Lipoic Acid Ligase (LAL) | LAL acceptor peptide (LAP) | Lipoic acid analogs with bioorthogonal handles |

| Biotin Ligase (BirA) | AviTag peptide sequence | Biotin analogs with bioorthogonal handles |

| Formylglycine-Generating Enzyme (FGE) | Cysteine within a CxPxR consensus sequence | Aldehyde-reactive probes (e.g., hydrazides) |

Statistical Considerations in Lysine-Directed Labeling

While controlled labeling methods provide exquisite specificity, the most common approach for protein modification remains the direct targeting of native amino acid side chains, particularly the primary amines of lysine residues, using reagents like 6-Carboxy-X-rhodamine N-succinimidyl ester. jenabioscience.comnih.gov This method's prevalence is due to its simplicity and the abundance of lysine residues in most proteins. nih.govcreative-biolabs.com However, this abundance is also its primary drawback, as it leads to a statistically driven labeling process that is difficult to control. nih.gov

A typical protein can have dozens of lysine residues, most of which are exposed on the surface and potentially available for conjugation. nih.govcreative-biolabs.com For instance, the average human protein of ~50 kDa may contain around 28-36 lysines, while Bovine Serum Albumin (BSA) has 59. nih.govglenresearch.com When a protein is treated with an NHS ester like 6-ROX SE, the dye molecules react with these available amines in a largely random fashion. glenresearch.com The result is not a single, uniformly labeled product, but rather a heterogeneous population of protein molecules that differ in both the number and the location of the attached fluorophores. nih.govrsc.org

Several factors influence the reactivity of a particular lysine residue, adding layers of complexity to this statistical process:

Solvent Accessibility : Lysine residues buried within the protein's three-dimensional structure are generally inaccessible to the labeling reagent and will not be modified. creative-biolabs.com

Local Microenvironment and pKa : The reactivity of the lysine's ε-amino group is dependent on its deprotonation state, as only the unprotonated amine is nucleophilic. The pH of the reaction buffer is therefore critical, with optimal labeling typically occurring at a pH of 8.2-8.5. jenabioscience.com At this pH, the amine group is sufficiently deprotonated to react, but the competing hydrolysis of the NHS ester is not yet excessively rapid. jenabioscience.com Furthermore, the local chemical environment can significantly alter the pKa of an individual lysine's side chain. Lysines located in hydrophobic pockets, for example, can have a lowered pKa, making them more nucleophilic and thus preferentially labeled at a lower pH compared to other lysines. nih.gov

Stoichiometry : The molar ratio of the dye to the protein in the reaction mixture influences the average degree of labeling (DOL). However, due to the statistical nature of the reaction, simply increasing the dye concentration does not guarantee uniform labeling; it typically results in a broader distribution of labeled species, including some that are highly (and potentially detrimentally) modified. glenresearch.com

An experimental example with BSA demonstrates this principle: reacting BSA (with 59 available lysines) with a 6.5-fold molar excess of an NHS ester dye resulted in a final product with an average DOL of only 0.9 to 1.1. glenresearch.com This illustrates that despite the large number of potential sites, only a fraction are readily reactive under specific conditions, and the final product is an average of a diverse population. glenresearch.com

The table below outlines the key factors influencing the statistical outcome of lysine-directed labeling.

| Factor | Influence on Labeling Outcome | Practical Consideration |

| Number of Lysines | A higher number of surface-exposed lysines increases the potential for heterogeneity. nih.govcreative-biolabs.com | The specific protein sequence dictates the theoretical maximum number of labels. |

| Reaction pH | Balances amine nucleophilicity and NHS ester stability. jenabioscience.com | Optimal results are typically achieved in the pH range of 8.2-8.5. jenabioscience.com |

| Local pKa | Lysines with lower pKa values are more reactive at a given pH. nih.gov | Can be exploited for semi-selective labeling by carefully controlling the pH. |

| Solvent Accessibility | Buried residues are unreactive. creative-biolabs.com | Structural information about the protein can help predict potential labeling sites. |

| Dye:Protein Ratio | Affects the average degree of labeling (DOL). glenresearch.com | Requires empirical optimization to achieve a desired average DOL. |

Advanced Spectroscopic and Photophysical Characterization of 6 Carboxy X Rhodamine N Succinimidyl Ester Conjugates

Principles and Applications of Fluorescence Resonance Energy Transfer (FRET) with 6-Carboxy-X-rhodamine N-Succinimidyl Ester

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers energy to a proximal ground-state acceptor molecule through long-range dipole-dipole interactions. ulab360.comaatbio.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over distances of 10-100 Å. ulab360.comaatbio.com This characteristic makes FRET a powerful tool for studying molecular interactions, conformational changes, and spatial proximity in biological systems. nih.govnih.gov 6-Carboxy-X-rhodamine (6-ROX) N-succinimidyl ester, an amine-reactive derivative of the rhodamine family of dyes, is frequently employed as a FRET partner due to its favorable photophysical properties, including a high quantum yield and resistance to photobleaching. aatbio.comnih.gov

The selection of an appropriate donor-acceptor pair is critical for successful FRET experiments. Several key factors must be considered:

Spectral Overlap: The emission spectrum of the donor molecule must significantly overlap with the absorption spectrum of the acceptor molecule. aatbio.com

Proximity: The donor and acceptor must be in close proximity, typically within the Förster distance (R₀). ulab360.com

Dipole Orientation: The transition dipole moments of the donor and acceptor should be approximately parallel to each other. aatbio.com

The Förster distance (R₀) is a critical parameter in FRET and is defined as the distance at which the FRET efficiency is 50%. nih.govnih.gov It is dependent on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles. nih.gov The FRET efficiency (E) is related to the distance (r) between the donor and acceptor by the equation:

E = 1 / (1 + (r/R₀)⁶)

This inverse sixth-power relationship makes FRET a highly sensitive "spectroscopic ruler" for measuring nanoscale distances. nih.gov

For 6-ROX as a FRET donor (with an emission maximum around 604 nm), suitable acceptors are dyes that absorb in this region. aatbio.com Potential acceptor dyes include various cyanine (B1664457) dyes and other fluorophores with appropriate spectral characteristics. The precise R₀ value for a given pair is highly dependent on the specific molecular context and experimental conditions.

Table 1: Potential Acceptor Dyes for 6-Carboxy-X-rhodamine N-Succinimidyl Ester in FRET

| Acceptor Dye | Absorption Max (nm) | Rationale for Selection |

| Cy5 | ~649 | Significant spectral overlap with 6-ROX emission. |

| Cy5.5 | ~675 | Good spectral overlap and a larger Stokes shift. |

| Alexa Fluor 647 | ~650 | Commonly used, photostable acceptor with good spectral overlap. |

| Tide Quencher™ 5 | ~650 | Non-fluorescent acceptor (dark quencher) with strong absorption in the 6-ROX emission range, minimizing background fluorescence. |

Quantitative FRET analysis allows for the precise determination of intermolecular and intramolecular distances, providing insights into molecular proximity and dynamic conformational changes in biomolecules. nih.govnih.gov By measuring the FRET efficiency, researchers can monitor processes such as protein folding, protein-protein interactions, and nucleic acid hybridization. nih.govnih.govmdpi.com

The FRET efficiency can be determined through several methods, including measuring the quenching of the donor fluorescence, the sensitized emission of the acceptor, or the reduction in the donor's fluorescence lifetime in the presence of the acceptor. nih.govbu.edu These measurements can be performed on an ensemble of molecules or at the single-molecule level (smFRET). nih.gov

smFRET is particularly powerful as it allows for the observation of conformational dynamics of individual molecules in real-time, revealing transient intermediates and subpopulations that are often obscured in ensemble measurements. nih.gov For instance, by labeling a protein or nucleic acid with a 6-ROX donor and a suitable acceptor at specific sites, conformational changes can be monitored as fluctuations in the FRET signal over time. nih.govnih.gov This approach has been instrumental in elucidating the mechanisms of molecular machines and understanding the dynamic nature of biological processes. nih.gov

Photostability and Photobleaching Mitigation Strategies in Live-Cell Imaging

A significant challenge in fluorescence microscopy, particularly in live-cell imaging, is the photobleaching of fluorophores. nih.gov Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to excitation light, leading to a loss of signal. nih.gov Rhodamine dyes, including 6-ROX, are generally more photostable than other classes of dyes like fluoresceins. nih.govaatbio.com However, under the intense illumination required for high-resolution and long-term imaging, photobleaching remains a concern.

The photobleaching of rhodamine dyes is a complex process involving several potential pathways. A primary mechanism involves the transition of the excited fluorophore from its singlet state to a long-lived, highly reactive triplet state. researchgate.net In this triplet state, the dye can interact with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen. These highly reactive species can then chemically attack the fluorophore itself or other nearby molecules, leading to irreversible damage and loss of fluorescence.

Another potential pathway involves the formation of radical ions. researchgate.netupenn.edu The excited rhodamine molecule can undergo electron transfer reactions, forming radical cations or anions that are unstable and can lead to the degradation of the dye. researchgate.net The specific photobleaching pathway can be influenced by the local chemical environment, including the presence of oxygen, the pH, and the nature of the solvent. nih.gov

To combat photobleaching and extend the duration of live-cell imaging experiments, various mitigation strategies have been developed. These can be broadly categorized into the use of anti-fading reagents and the optimization of imaging protocols.

Anti-fading reagents are chemical compounds added to the imaging medium to reduce the rate of photobleaching. Many of these agents act as antioxidants or triplet state quenchers, scavenging ROS or deactivating the reactive triplet state of the fluorophore before it can cause damage.

Table 2: Common Anti-Fading Reagents for Live-Cell Imaging

| Anti-Fading Reagent | Mechanism of Action |

| Trolox | A water-soluble analog of vitamin E that acts as an efficient antioxidant, scavenging reactive oxygen species. |

| n-Propyl gallate (NPG) | An antioxidant that reduces the formation of singlet oxygen. ucsf.edu |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | A tertiary amine that quenches triplet states and scavenges singlet oxygen. ucsf.edu |

| ProLong™ Live Antifade Reagent | A commercial formulation that helps prevent the loss of fluorescent signal during live-cell imaging. thermofisher.comfishersci.ca |

| Vectashield® | A commercial mounting medium containing anti-fading agents that protect a wide range of fluorophores. ucsf.edu |

In addition to using anti-fading reagents, optimizing imaging protocols is crucial for minimizing photobleaching:

Minimize Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.

Reduce Exposure Time: Use the shortest possible exposure times for image acquisition.

Use Sensitive Detectors: Employing highly sensitive detectors, such as electron-multiplying charge-coupled device (EMCCD) or scientific complementary metal-oxide-semiconductor (sCMOS) cameras, can allow for the use of lower excitation light levels.

Implement Intermittent Imaging: For time-lapse experiments, acquire images at the longest possible intervals that still capture the dynamics of the process being studied.

Employ Oxygen Scavenging Systems: In some applications, enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) can be used to reduce the concentration of molecular oxygen in the sample. nih.gov

By combining the use of appropriate anti-fading reagents with optimized imaging protocols, the photostability of 6-ROX conjugates can be significantly enhanced, enabling longer and more detailed observations in live-cell imaging experiments.

Determination of Quantum Yield and Extinction Coefficient for Quantitative Analysis

For quantitative fluorescence-based assays, two key photophysical parameters of the fluorophore are essential: the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). atto-tec.com The molar extinction coefficient is a measure of how strongly a substance absorbs light at a given wavelength. The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed, representing the efficiency of the fluorescence process. atto-tec.com

The brightness of a fluorophore is directly proportional to the product of its molar extinction coefficient and its fluorescence quantum yield. atto-tec.com Accurate knowledge of these parameters for 6-ROX N-succinimidyl ester conjugates is crucial for applications such as quantitative FRET analysis and fluorescence-based concentration measurements.

The molar extinction coefficient and quantum yield of 6-ROX have been well-characterized. These values can be influenced by the local environment, such as the solvent and the molecule to which the dye is conjugated.

Table 3: Photophysical Properties of 6-Carboxy-X-rhodamine (6-ROX)

| Property | Value | Reference |

| Molar Extinction Coefficient (ε) | 82,000 cm⁻¹M⁻¹ | aatbio.com |

| Fluorescence Quantum Yield (Φ) | 0.94 | aatbio.com |

| Excitation Maximum (λex) | ~578 nm | aatbio.com |

| Emission Maximum (λem) | ~604 nm | aatbio.com |

The determination of the quantum yield is often performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield, such as rhodamine 6G. vlabs.ac.in The molar extinction coefficient is typically determined using the Beer-Lambert law by measuring the absorbance of a solution of known concentration.

Methodologies for Accurate Photometric Property Measurement

The precise determination of the photometric properties of 6-ROX conjugates is crucial for quantitative fluorescence studies. Key parameters include the molar extinction coefficient and the fluorescence quantum yield.

Molar Extinction Coefficient Determination: The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mtoz-biolabs.com To determine ε for 6-ROX, a series of dilutions of a stock solution of known concentration are prepared. The absorbance of each solution is then measured at the wavelength of maximum absorption (λmax) using a spectrophotometer. mtoz-biolabs.comresearchgate.net The molar extinction coefficient is calculated from the slope of a plot of absorbance versus concentration. google.com It is important to use a solvent in which the dye is stable and monomeric, as aggregation can affect the absorption spectrum. researchgate.net

Fluorescence Quantum Yield Measurement: The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. jascoinc.com There are two primary methods for measuring ΦF: the absolute method and the relative method.

Absolute Method: This method involves the use of an integrating sphere to collect all of the fluorescence emitted from a sample. jascoinc.comnih.gov This technique provides a direct measurement of the quantum yield without the need for a reference standard. jascoinc.com

Relative Method: This is a more common approach that involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield. jascoinc.comjascoinc.com The quantum yield of the unknown sample (Φx) is calculated using the following equation:

Φx = Φst * (Ast / Ax) * (Ix / Ist) * (ηx2 / ηst2)

Where:

Φst is the quantum yield of the standard.

Ast and Ax are the absorbances of the standard and the unknown sample at the excitation wavelength, respectively.

Ist and Ix are the integrated fluorescence intensities of the standard and the unknown sample, respectively.

ηst and ηx are the refractive indices of the solvents used for the standard and the unknown sample, respectively. jascoinc.com

For accurate measurements, it is critical to use dilute solutions to avoid inner filter effects and to correct the emission spectra for the wavelength-dependent response of the detection system. atto-tec.com

Table 1: Photophysical Properties of 6-Carboxy-X-rhodamine

| Property | Value | Conditions |

|---|---|---|

| Excitation Maximum (λex) | ~575-580 nm | Aqueous buffer |

| Emission Maximum (λem) | ~600-605 nm | Aqueous buffer |

| Molar Extinction Coefficient (ε) | ~82,000 M-1cm-1 | - |

Environmental Factors Influencing Fluorescence Efficiency

The fluorescence efficiency of 6-ROX conjugates can be significantly influenced by various environmental factors, including solvent polarity and pH.

Solvent Polarity: The polarity of the solvent can affect the spectral properties of rhodamine dyes. researchgate.net Changes in solvent polarity can alter the energy levels of the ground and excited states of the fluorophore, leading to shifts in the absorption and emission maxima (solvatochromism). researchgate.net For rhodamine B, a related compound, a red-shift in the absorption and emission maxima is observed in more polar solvents, which is attributed to a greater stabilization of the highly polarizable excited state. researchgate.net

pH: The fluorescence of many rhodamine derivatives is relatively stable over a wide pH range, typically from 4 to 10. nih.govacs.org However, extreme pH values can influence the fluorescence intensity. For some fluorescent dyes, changes in pH can lead to protonation or deprotonation of the fluorophore, altering its electronic structure and, consequently, its fluorescence properties. quora.comlibretexts.org For instance, with 2-naphthol, a significant shift in the emission maximum is observed between its protonated and deprotonated forms. libretexts.org While 6-ROX is generally considered pH-insensitive in the physiological range, significant deviations from this range could potentially lead to changes in fluorescence intensity. nih.gov

Single-Molecule Spectroscopy and Nanoscale Imaging with 6-Carboxy-X-rhodamine N-Succinimidyl Ester

The exceptional brightness and photostability of 6-ROX make it a prime candidate for single-molecule spectroscopy and super-resolution imaging techniques, enabling the visualization and analysis of biological processes at the nanoscale. optica.orgsciencecodex.com

Methodological Advances in Single-Molecule Detection

Single-molecule fluorescence spectroscopy allows for the study of individual molecules, providing insights into molecular heterogeneity and dynamics that are often obscured in ensemble measurements. optica.org The development of advanced techniques has pushed the boundaries of what can be observed at the single-molecule level.

Spectroscopic Single-Molecule Fluorescence (sSMF): This technique enhances traditional single-molecule fluorescence by capturing the full emission spectrum of each individual molecule. nih.govnih.govrsc.org This allows for the differentiation of spectrally distinct fluorophores in the same sample, enabling multiplexed imaging and the study of fluorophore-environment interactions. nih.gov For rhodamine dyes, sSMF has been used to investigate spectral heterogeneity and photophysical properties of different molecular states. nih.govnih.gov

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) overcome the diffraction limit of light, enabling imaging with nanoscale resolution. researchgate.netnih.gov Rhodamine derivatives are extensively used in these methods. sciencecodex.com In STED microscopy, a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, effectively narrowing the point-spread function. researchgate.net In SMLM techniques like (d)STORM, the stochastic activation and localization of individual fluorophores are used to reconstruct a super-resolved image. biotium.com The photophysical properties of 6-ROX, including its ability to undergo reversible transitions to dark states (blinking), are critical for its application in SMLM. single-molecule.nl

Applications in Tracking Molecular Diffusion and Interactions

By conjugating 6-ROX to biomolecules of interest, it is possible to track their movement and interactions within living cells with high spatial and temporal resolution.

Tracking Molecular Diffusion: Single-particle tracking (SPT) experiments utilize fluorescently labeled molecules to follow their trajectories over time. This provides valuable information about the diffusion dynamics of proteins and other biomolecules within the cellular environment. nih.govnih.gov For example, by tracking the movement of a 6-ROX labeled protein, researchers can determine its diffusion coefficient and identify regions of confined or anomalous diffusion, which can indicate interactions with other cellular components. nih.gov

Monitoring Molecular Interactions: Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions. FRET occurs when two fluorophores, a donor and an acceptor, are in close proximity (typically 1-10 nm). If the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, energy can be transferred from the donor to the acceptor, leading to quenching of the donor's fluorescence and an increase in the acceptor's fluorescence. By labeling two interacting molecules with a suitable FRET pair, such as a donor fluorophore and 6-ROX as an acceptor, the association and dissociation of these molecules can be monitored in real-time. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 6-Carboxy-X-rhodamine N-succinimidyl ester |

| Rhodamine B |

| 2-naphthol |

Applications of 6 Carboxy X Rhodamine N Succinimidyl Ester in Molecular and Cellular Biology

Nucleic Acid Labeling and Analysis

The photophysical properties of 6-ROX, SE make it particularly suitable for the fluorescent labeling of nucleic acids. Its long-wavelength emission is well-separated from other commonly used dyes, enabling its use in multiplexed assays.

6-ROX, SE is a key reagent in automated DNA sequencing, particularly in the dye-terminator method, a cornerstone of Sanger sequencing. abpbio.commedchemexpress.comthermofisher.com In this technique, dideoxynucleotide triphosphates (ddNTPs) are labeled with different fluorescent dyes. When a ddNTP is incorporated into a growing DNA strand by DNA polymerase, chain elongation is terminated.

The process involves activating the carboxylic acid group of 6-Carboxy-X-rhodamine into an N-hydroxysuccinimidyl ester, which then readily reacts with an amine group on a modified ddNTP. nih.gov Each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is labeled with a spectrally distinct dye. The result is a collection of DNA fragments of varying lengths, each ending with a specific, fluorescently labeled nucleotide. These fragments are then separated by size using capillary electrophoresis, and a laser excites the dyes as they pass a detector. The detector identifies the specific nucleotide at the end of each fragment based on the emission wavelength of the attached dye. 6-ROX is frequently used as the dye for one of the four bases, contributing to the four-color detection system that enables automated DNA sequence reading. aatbio.comaatbio.com The use of dichloro-rhodamine dyes, an advancement on the original rhodamine dyes, has been shown to produce more uniform peak heights in electropherograms, improving base-calling accuracy. nih.gov

| Property | 6-Carboxy-X-rhodamine (6-ROX) |

| Excitation Maximum (Ex) | ~575 nm abpbio.comabpbio.com |

| Emission Maximum (Em) | ~602 nm abpbio.comabpbio.com |

| Reactive Group | N-succinimidyl ester (SE) |

| Target Functional Group | Primary Amines (-NH₂) |

| Common Application | Dye-Terminator DNA Sequencing |

| Molecular Formula (SE) | C₃₇H₃₃N₃O₇ abpbio.com |

| Molecular Weight (SE) | 631.68 g/mol abpbio.com |

6-ROX, SE is widely used to label oligonucleotide probes for various hybridization-based assays. abpbio.comscbt.com The succinimidyl ester reacts with amine-modified oligonucleotides, which are synthesized with a primary amine at a specific position (typically the 5' or 3' end). oup.com This creates a stable, fluorescently tagged probe that can bind to its complementary nucleic acid sequence.

These labeled probes are central to techniques such as:

Fluorescence in situ Hybridization (FISH): 6-ROX labeled probes can be used to visualize the location of specific DNA sequences on chromosomes or in cells.

Microarrays: Probes labeled with 6-ROX can be hybridized to DNA or RNA targets immobilized on a microarray chip, allowing for the simultaneous analysis of thousands of gene sequences.

The strong fluorescence and distinct spectral profile of 6-ROX allow for sensitive detection and its inclusion in multi-color hybridization experiments, where different targets can be identified with different colored probes.

In the field of real-time polymerase chain reaction (qPCR), 6-Carboxy-X-rhodamine (ROX) serves a critical function, primarily as a passive reference dye. nih.govaxispharm.com It is included in the qPCR master mix to normalize the fluorescent reporter signal. nih.gov ROX does not participate in the amplification reaction but provides a stable fluorescent signal that is used to correct for non-PCR related signal fluctuations, such as well-to-well variations in optical path length, pipetting inaccuracies, or changes in lamp intensity. This normalization ensures that the changes in fluorescence directly reflect the amount of amplified DNA, leading to more accurate and reproducible quantification. nih.govresearchgate.net

While its primary role is as a reference dye, the spectral properties of 6-ROX also allow it to be used as a reporter fluorophore in dual-labeled probes, such as TaqMan probes or molecular beacons. nih.gov In this context, the probe is labeled with a reporter dye (like 6-ROX) and a quencher. When the probe is intact, the quencher suppresses the reporter's fluorescence. During PCR, the probe hybridizes to the target sequence, and as DNA polymerase extends the primer, its exonuclease activity cleaves the probe, separating the reporter from the quencher. This separation leads to an increase in fluorescence that is proportional to the amount of amplified product.

Protein and Peptide Labeling for Functional Studies

The amine-reactive nature of 6-ROX, SE makes it a versatile tool for labeling proteins and peptides, enabling a wide range of functional studies. stratech.co.ukbiotium.com The succinimidyl ester group reacts with primary amines, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain, to form stable amide bonds. nih.gov

Labeling proteins with 6-ROX, SE allows researchers to visualize and track them in various experimental setups. The high fluorescence intensity of the dye enables the detection of low-abundance proteins and the study of their dynamics within living cells or in vitro.

A notable research application includes the characterization of fluorescently derivatized bovine tau protein. medchemexpress.com By labeling tau with 6-ROX, SE, researchers were able to study its localization and functions in cultured Chinese hamster ovary cells, providing insights into the protein's role in microtubule dynamics. medchemexpress.com

Applications of 6-ROX labeled proteins include:

Fluorescence Microscopy: To determine the subcellular localization and trafficking of a protein of interest.

Fluorescence Resonance Energy Transfer (FRET): 6-ROX can serve as a FRET acceptor when paired with a suitable donor dye to study protein-protein interactions or conformational changes.

Flow Cytometry: To identify and quantify cells expressing a specific protein that has been labeled with a 6-ROX conjugated antibody.

Fluorescently labeled substrates and ligands are powerful tools for studying enzyme kinetics and receptor-ligand interactions. 6-ROX, SE can be used to label peptides or other small molecules for these purposes.

In enzyme activity assays , a peptide substrate can be labeled with 6-ROX and a quencher molecule. In its intact state, the fluorescence of ROX is quenched. Upon enzymatic cleavage of the peptide, ROX is separated from the quencher, resulting in an increase in fluorescence that can be measured over time to determine enzyme activity.

In receptor binding studies , a ligand of interest is labeled with 6-ROX. This fluorescent ligand can then be used in binding assays to determine the affinity and specificity of receptor-ligand interactions. Techniques such as fluorescence polarization (FP) are well-suited for this application. In FP, a small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization. When it binds to a larger receptor protein, its tumbling slows significantly, leading to an increase in fluorescence polarization. This change can be used to quantify binding events and determine key parameters like the dissociation constant (Kd).

Cellular Imaging and Dynamics Tracking

The compound 6-Carboxy-X-rhodamine N-succinimidyl ester, commonly known as 6-ROX SE, is a pivotal tool in cellular imaging due to its favorable photophysical properties. acs.org As an amine-reactive derivative of X-rhodamine, it possesses a long-wave fluorescence emission, making it well-suited for covalent labeling of proteins and amine-modified nucleic acids. empbiotech.com The succinimidyl ester functional group readily reacts with primary amines on biomolecules to form stable amide bonds, allowing for the specific and permanent attachment of the bright rhodamine fluorophore. empbiotech.comwindows.net This stable conjugation is fundamental to its application in visualizing and tracking cellular components and processes.

| Property | Value |

| Excitation Wavelength (λex) | ~576-584 nm |

| Emission Wavelength (λem) | ~599-601 nm |

| Molecular Formula | C37H33N3O7 |

| Molecular Weight | ~631.67 g/mol |

| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |

| Target Moiety | Primary amines (-NH2) |

Note: Exact spectral properties can vary slightly depending on the solvent and conjugation partner. empbiotech.combiotium.com

Fluorescence Microscopy for Visualization of Cellular Structures and Processes

In fluorescence microscopy, 6-ROX SE serves as a robust labeling agent for visualizing specific subcellular structures. Researchers can conjugate the dye to antibodies or other affinity-based molecules that target proteins of interest within the cell. Once labeled, these proteins can be visualized with high contrast against the cellular background.

A notable application involves the study of the cytoskeleton. For instance, research on the dynamics of the microtubule network has utilized fluorescently labeled proteins to observe complex cellular processes. zjhandybio.com In a study by Waterman-Storer and Salmon (1997), rhodamine-labeled tubulin was used to investigate the actomyosin-based retrograde flow of microtubules in migrating epithelial cells. zjhandybio.com Similarly, 6-ROX SE was used to fluorescently label bovine tau protein, a microtubule-associated protein, to characterize its localization and functions within cultured cells. medchemexpress.com This approach allows for the precise mapping of protein distribution and its association with specific organelles or structures, providing critical insights into cellular organization and function.

Live-Cell Imaging of Protein Trafficking and Organelle Dynamics

The photostability of rhodamine dyes like 6-ROX makes them valuable for live-cell imaging, where samples are illuminated over extended periods. acs.org By labeling specific proteins with 6-ROX, their movement and interactions can be tracked in real-time within living cells. This technique is instrumental for studying dynamic processes such as protein trafficking, organelle transport, and cytoskeletal rearrangements.

The ability to track labeled proteins provides a direct method for observing the pathways proteins take from their site of synthesis to their final destination, as well as their involvement in endocytosis and exocytosis. For example, by conjugating 6-ROX SE to a ligand that binds to a specific surface receptor, the process of receptor-mediated endocytosis can be followed from the plasma membrane into the cell's interior. The high fluorescence quantum yield of 6-ROX ensures that even small quantities of the labeled protein can be detected, enabling the study of proteins with low expression levels. acs.org

Flow Cytometry and Cell Sorting Applications

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. bio-rad.comnist.gov The use of fluorescent probes is central to this technology. 6-ROX SE is employed to fluorescently label antibodies and other molecules that bind to specific cellular targets, enabling the identification and quantification of cell subpopulations. windows.net

Cell Population Analysis and Phenotyping

Cell phenotyping, the process of identifying and classifying cells based on their surface and intracellular markers, heavily relies on fluorescence-based detection in flow cytometry. Antibodies conjugated to fluorophores like 6-ROX are used to label specific cell surface antigens (e.g., CD markers on immune cells). As the labeled cells pass one by one through the flow cytometer's laser, the 6-ROX fluorophore is excited and emits light, which is detected and recorded.

This process allows for the rapid analysis of thousands of cells per second. By using multiple antibodies, each labeled with a different colored fluorophore, researchers can perform multiparametric analysis to identify highly specific cell populations within a complex sample, such as blood or dissociated tissue. The distinct spectral properties of 6-ROX allow it to be integrated into these multicolor panels, contributing to the detailed characterization of cellular phenotypes in fields like immunology and cancer research.

Quantitative Measurements of Protein Expression and Localization

Flow cytometry can provide quantitative data on protein expression levels. nist.govnih.gov When cells are labeled with a 6-ROX-conjugated antibody under saturating conditions, the measured fluorescence intensity of an individual cell is directly proportional to the number of target antigens on that cell. bio-rad.com

This quantitative capability is crucial for comparing protein expression across different cell types or under various experimental conditions. For example, researchers can quantify the upregulation or downregulation of a specific receptor on cancer cells in response to a therapeutic agent. The precision of these measurements is essential for basic research, clinical diagnostics, and drug development. nist.gov By standardizing labeling protocols and instrument settings, flow cytometry using probes like 6-ROX conjugates can yield reliable and reproducible quantitative data on protein expression. nist.gov

Development of Biosensing Platforms

The unique spectral properties of 6-ROX have led to its incorporation into various biosensing platforms designed to detect and quantify specific biological molecules or activities. These platforms often leverage fluorescence-based mechanisms to signal the presence of a target analyte.

One significant application is in the development of biosensors based on Fluorescence Resonance Energy Transfer (FRET). zjhandybio.com FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. 6-ROX can function as one member of a FRET pair. In a typical FRET-based biosensor, a biological recognition event, such as a protein binding to its substrate or a conformational change in a protein, alters the distance or orientation between the donor and acceptor dyes. This change results in a measurable increase or decrease in acceptor fluorescence (or a corresponding change in donor fluorescence), which signals the presence or activity of the analyte. 5(6)-Carboxy-X-rhodamine labeled molecules have been noted for their use in such FRET applications. zjhandybio.com

Furthermore, 6-ROX has been utilized in the development of chip-based analytical systems. For example, it has been incorporated into photocleavable fluorescent nucleotides for DNA sequencing on a chip. aatbio.com In this context, the dye acts as a reporter molecule, signaling the incorporation of a specific nucleotide during the sequencing process.

| Application Area | Technique / Platform | Role of 6-Carboxy-X-rhodamine N-succinimidyl ester |

| Cellular Visualization | Fluorescence Microscopy | Labels proteins/structures for high-resolution imaging |

| Dynamic Tracking | Live-Cell Imaging | Enables real-time tracking of protein and organelle movement |

| Cell Identification | Flow Cytometry | Conjugated to antibodies for cell population analysis and phenotyping |

| Protein Quantification | Quantitative Flow Cytometry | Fluorescence intensity correlates with protein expression levels |

| Molecular Detection | Biosensors (e.g., FRET) | Acts as a FRET partner to signal molecular interactions |

Integration into DNA and Protein Biosensors

The core of 6-ROX, SE's function in biosensors is its amine-reactive nature. abpbio.comthermofisher.com The succinimidyl ester (SE) moiety is highly reactive toward primary amines (-NH2), which are readily available on proteins (at the N-terminus and on the side chain of lysine residues) and on synthetically modified DNA oligonucleotides. biotium.comthermofisher.comthermofisher.com This reaction results in the formation of a stable amide bond, covalently attaching the fluorescent rhodamine dye to the target biomolecule. thermofisher.comthermofisher.com